![molecular formula C22H15F3N4O4 B2823973 Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate CAS No. 865658-96-4](/img/structure/B2823973.png)
Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline and triazole. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They have the molecular formula C2H3N3 and are known for their versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely contain a quinoline core, with a triazole ring attached at the 4-position. The triazole ring would be further substituted with a 4-(trifluoromethyl)phenyl group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be hydrolyzed under acidic or alkaline conditions .Scientific Research Applications
a. DPP-IV Inhibitors: Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate derivatives have potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV inhibitors play a crucial role in managing type II diabetes by enhancing insulin secretion and reducing blood glucose levels .
b. Anticonvulsant Agents: Certain trifluoromethyl-1,2,4-triazole derivatives exhibit anticonvulsant properties. These compounds could be explored further for their efficacy in treating epilepsy and related disorders .
c. GlyT1 Inhibitors: Glycine transporter 1 (GlyT1) inhibitors have implications in neuropsychiatric disorders. Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate analogs may serve as potential GlyT1 inhibitors .
d. Anti-HIV-1 Agents: Trifluoromethyl-1,2,4-triazole derivatives have been investigated as anti-HIV-1 reagents. Their unique fluorine character contributes to improved pharmacological properties .
e. NKI-Receptor Ligands: Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate analogs have been studied as ligands for NKI receptors. These receptors play a role in neurotransmission and immune responses .
Ligand Chemistry
Researchers have investigated the ligand properties of trifluoromethyl-1,2,4-triazoles. These compounds may serve as ligands in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Future Directions
The future directions for research into this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by triazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry, materials science, and catalysis .
properties
IUPAC Name |
dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4/c1-32-20(30)18-17(14-5-3-4-6-15(14)26-19(18)21(31)33-2)16-11-29(28-27-16)13-9-7-12(8-10-13)22(23,24)25/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQADCKHNYFVKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C(=O)OC)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.